(2Z)-N-tert-butyl-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]prop-2-enamide
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Overview
Description
(2Z)-N-tert-butyl-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]prop-2-enamide is a complex organic compound with a unique structure that includes a furan ring, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-tert-butyl-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]prop-2-enamide typically involves multiple steps, including the formation of the furan ring, the introduction of the chlorophenyl and methoxyphenyl groups, and the final coupling to form the desired compound. Common reagents used in these reactions include tert-butylamine, 3-chlorophenylboronic acid, and 4-methoxybenzoyl chloride. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-tert-butyl-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can produce amines .
Scientific Research Applications
(2Z)-N-tert-butyl-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-N-tert-butyl-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
3-Benzyl-2-hydroxy-N-phenylbenzamide: Another compound with a similar amide functional group.
Uniqueness
Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H25ClN2O4 |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
N-[(Z)-3-(tert-butylamino)-1-[5-(3-chlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C25H25ClN2O4/c1-25(2,3)28-24(30)21(27-23(29)16-8-10-19(31-4)11-9-16)15-20-12-13-22(32-20)17-6-5-7-18(26)14-17/h5-15H,1-4H3,(H,27,29)(H,28,30)/b21-15- |
InChI Key |
OLOLBLYPHQEEMI-QNGOZBTKSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)Cl)/NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)(C)NC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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